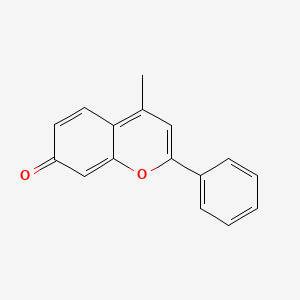

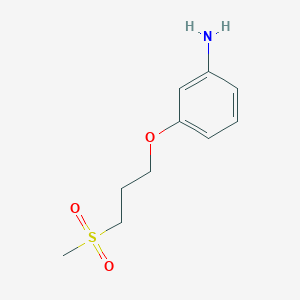

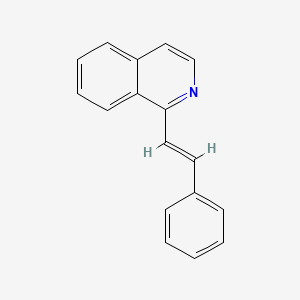

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドは、キノキサリン-2-オン類に属する化合物です。これらの化合物は、2位にカルボニル基を持つベンゼン縮合ケトピペラジンを含む二環式構造で知られています。 この化合物は、特に抗ウイルスおよび抗炎症活性における潜在的な治療特性のために注目を集めています .

準備方法

合成経路および反応条件: N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、エナンチオピュアなα-アミノ酸とN-Boc-2-ヨードアニリンをカップリングし、その後環化を行うことです。 この反応は通常、穏やかなウルマン型のリガンドフリーアミノ化条件下で行われ、中程度から良好な結果が得られます . 別の方法には、エナンチオピュアなα-ブロモフェニル酢酸のエナンチオ選択的置換をo-フェニレンジアミンで行い、高い収率と優れたエナンチオマー過剰率を得る方法があります .

工業的生産方法: この化合物の工業的生産方法は、しばしば多成分カップリング、マイケル付加/環化カスケード、光化学的還元を含みます。 これらの方法は、高純度とエナンチオマー過剰率を維持しながら、大量に化合物を生産するように設計されています .

化学反応の分析

反応の種類: N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、カルボニル基とキノキサリン環の存在によって促進され、化学修飾のための複数の部位を提供します .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、アルキル化反応用のアリルブロミド、還元反応用のボランまたは水素化リチウムアルミニウム、酸化反応用のさまざまな酸化剤が含まれます . これらの反応の条件は通常穏やかであり、化合物の構造をそのまま保ちながら、効率的な化学変換を可能にします .

生成される主な生成物: これらの反応から生成される主な生成物には、置換キノキサリン-2-オンが含まれ、元の化合物のコア構造を保持しながら、その生物活性を高める可能性のある新しい官能基を導入します .

科学研究への応用

N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドは、幅広い科学研究への応用があります。化学において、それはより複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学では、その潜在的な抗ウイルスおよび抗炎症特性が研究されています . 医学では、がんを含むさまざまな病気の潜在的な治療薬として調査されています . 産業では、医薬品やその他の特殊化学品の製造に使用されています .

科学的研究の応用

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and anti-inflammatory properties . In medicine, it is being investigated as a potential therapeutic agent for various diseases, including cancer . In industry, it is used in the production of pharmaceuticals and other specialty chemicals .

作用機序

N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、病気の過程に関与する特定の酵素やタンパク質を阻害することが知られており、その治療効果につながります。 たとえば、がん細胞のプログラム細胞死を促進するカスパーゼ3活性を高めることが示されています .

類似の化合物との比較

N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドは、N-アルキル-3-(4-アリル-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドやメチル2-[3-(4-アリル-3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミド]アルカノエートなどの他のキノキサリン-2-オンと比較することができます . これらの化合物は類似のコア構造を共有しますが、置換基が異なり、その生物活性と治療の可能性に影響を与える可能性があります。 N-メチル-3-(3-オキソ-3,4-ジヒドロキノキサリン-2-イル)プロパンアミドにおける官能基のユニークな組み合わせは、さまざまな用途において特に汎用性があり、効果的です .

類似化合物との比較

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be compared to other quinoxalin-2-ones, such as N-alkyl-3-(4-allyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamides and methyl 2-[3-(4-allyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamido] alkanoates . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and therapeutic potential. The unique combination of functional groups in this compound makes it particularly versatile and effective in various applications .

特性

分子式 |

C12H13N3O2 |

|---|---|

分子量 |

231.25 g/mol |

IUPAC名 |

N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C12H13N3O2/c1-13-11(16)7-6-10-12(17)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17) |

InChIキー |

XMWAATDTFDAZQC-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)CCC1=NC2=CC=CC=C2NC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。